molecular formula C6H5Cl5O B12709355 2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol CAS No. 35440-55-2

2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol

Cat. No.: B12709355
CAS No.: 35440-55-2
M. Wt: 270.4 g/mol
InChI Key: JTLDHMQFGYAZLM-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol is a chlorinated organic compound with the molecular formula C6H5Cl5O It is characterized by the presence of five chlorine atoms attached to a cyclohexene ring, along with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol typically involves the chlorination of cyclohexene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the cyclohexene ring. The reaction conditions often include the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, at low temperatures to control the reaction rate and prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where cyclohexene is reacted with chlorine gas in the presence of a catalyst. The reaction mixture is then subjected to purification steps, such as distillation and recrystallization, to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.

    Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of pentachlorocyclohexanone or pentachlorocyclohexanal.

    Reduction: Formation of tetrachlorocyclohexenol or trichlorocyclohexenol.

    Substitution: Formation of pentachlorocyclohexanol or pentachlorocyclohexylamine.

Scientific Research Applications

2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as an antimicrobial agent.

    Medicine: Investigated for its potential use in developing new pharmaceuticals with antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound’s chlorinated structure allows it to interact with and disrupt the function of enzymes and proteins, potentially leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with the integrity of cell membranes and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-Pentachlorocyclohexanol: Similar structure but with a fully saturated ring.

    2,3,4,5,6-Pentachlorocyclohexanone: Contains a ketone group instead of a hydroxyl group.

    2,3,4,5,6-Pentachlorocyclohexylamine: Contains an amino group instead of a hydroxyl group.

Uniqueness

2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol is unique due to its combination of a cyclohexene ring with multiple chlorine atoms and a hydroxyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

35440-55-2

Molecular Formula

C6H5Cl5O

Molecular Weight

270.4 g/mol

IUPAC Name

2,3,4,5,6-pentachlorocyclohex-2-en-1-ol

InChI

InChI=1S/C6H5Cl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-2,4,6,12H

InChI Key

JTLDHMQFGYAZLM-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C(=C(C1O)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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